5-Chloro-2-isopropylisothiazol-3(2H)-one
Description
5-Chloro-2-isopropylisothiazol-3(2H)-one (CAS: 1417195-90-4) is an isothiazolone derivative characterized by an isopropyl substituent at the 2-position and a chlorine atom at the 5-position of the isothiazole ring. It is primarily used in industrial applications as a biocide or preservative due to its antimicrobial properties. Its molecular formula is C₆H₈ClNOS, with a molecular weight of 177.65 g/mol (calculated). Limited peer-reviewed data are available on its specific physicochemical properties, but its structural analogs, such as 5-chloro-2-methylisothiazol-3(2H)-one, provide a basis for inferring its behavior .
Properties
IUPAC Name |
5-chloro-2-propan-2-yl-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-4(2)8-6(9)3-5(7)10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFSQVFKYPVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropylisothiazol-3(2H)-one typically involves the chlorination of 2-isopropylisothiazol-3(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-isopropylisothiazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized as a preservative in products such as paints, adhesives, and personal care items to prevent microbial contamination.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-isopropylisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in microbial growth and reproduction, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of isothiazolones are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis:
Key Observations:
- Substituent Size and Polarity: The isopropyl group in this compound increases steric hindrance and hydrophobicity compared to the methyl analogs. This likely enhances its persistence in non-aqueous environments but may reduce solubility in water .
- Antimicrobial Efficacy : Methyl-substituted derivatives (e.g., 5-chloro-2-methylisothiazol-3(2H)-one) are widely used in water-based systems due to their balanced solubility and reactivity. The isopropyl variant may target lipid-rich microbial membranes more effectively .
Physicochemical Properties
Data gaps exist for this compound, but inferences can be drawn from analogs:
- Solubility : Methyl derivatives exhibit moderate water solubility (~500–1000 mg/L at 25°C), whereas the isopropyl analog is expected to be less soluble (<100 mg/L) due to increased hydrophobicity .
- Stability : Chlorinated isothiazolones are sensitive to pH and UV degradation. The isopropyl group may confer slight stability improvements in acidic conditions .
Biological Activity
5-Chloro-2-isopropylisothiazol-3(2H)-one (CAS No. 260370-55-6) is a compound belonging to the isothiazolone family, which has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, safety profile, and relevant research findings.
- Molecular Formula : C4H6ClNOS
- Molecular Weight : 155.62 g/mol
- Structure : The compound features a chloro group and an isopropyl substituent on the isothiazolone ring, contributing to its unique properties.
The biological activity of this compound primarily involves its interaction with microbial cell membranes and metabolic pathways. It acts as a biocide by disrupting cellular functions in bacteria and fungi, leading to cell death.
Antimicrobial Activity
- Bactericidal Effects : Research indicates that this compound exhibits significant bactericidal activity against various Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : The compound is also effective against fungal pathogens, making it a suitable candidate for use in preservative formulations.
Safety and Toxicity
While this compound has beneficial antimicrobial properties, it is essential to consider its safety profile:
- Skin Sensitization : The compound has been associated with allergic contact dermatitis in occupational settings, particularly among workers exposed to formulations containing isothiazolinones .
- Respiratory Sensitization : Instances of respiratory sensitization have been reported, indicating that exposure may lead to asthma-like symptoms in susceptible individuals .
Case Studies
- Allergic Reactions : A study documented three cases of contact allergy due to biocides containing 5-chloro derivatives, highlighting the potential for sensitization upon exposure .
- Occupational Exposure : Workers in industries utilizing this compound reported allergic reactions, emphasizing the need for proper safety measures when handling such chemicals .
Comparative Studies
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Methylchloroisothiazolinone | Antifungal | |
| 5-Chloro-2-methylisothiazolinone | Skin sensitizer |
Applications
The primary applications of this compound include:
- Preservatives : Widely used in cosmetic and personal care products due to its effective antimicrobial properties.
- Industrial Biocides : Employed in various formulations to prevent microbial growth in industrial settings.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing halogenated isothiazolone derivatives, and how can purity be validated?
- Methodology :
- Nucleophilic substitution : React 2-isopropylisothiazol-3(2H)-one with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Deuterated analogs : For isotopic labeling (e.g., deuterium), use precursor compounds with exchangeable protons in deuterated solvents (e.g., D₂O or CDCl₃) .
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC. Validate purity using HPLC (≥98%) and nuclear magnetic resonance (NMR) spectroscopy .
- Key validation parameters :
- Spectroscopic data : Compare NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) with reference standards .
Q. How are physicochemical properties (e.g., molecular weight, stability) determined for halogenated isothiazolones?
- Experimental approaches :
- Molecular weight : Confirm via mass spectrometry (MS) or calculate using IUPAC-standardized software (e.g., NIST Chemistry WebBook) .
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and UV light. Use HPLC to quantify degradation products .
- Table: Key physicochemical data (for CIT analog) :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₄ClNOS | |
| Molecular weight | 149.599 g/mol | |
| CAS Registry Number | 26172-55-4 (CIT) | |
| Stability in aqueous media | pH-dependent hydrolysis |
Q. What safety protocols are critical for handling halogenated isothiazolones in laboratory settings?
- PPE requirements :
- Skin protection : Use nitrile gloves (EN 374 standard) and barrier creams to prevent dermal exposure .
- Respiratory protection : Use NIOSH-approved masks in poorly ventilated areas .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) elucidate degradation pathways of halogenated isothiazolones?
- Methodology :
- Synthesize deuterated analogs (e.g., 5-Chloro-2-methylisothiazol-3(2H)-one-d₃) and track isotopic patterns using LC-MS/MS .
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps in hydrolysis or photolysis .
Q. What mechanisms underlie the toxicity of halogenated isothiazolones in aquatic ecosystems?
- In vitro models :
- Use zebrafish embryos (Danio rerio) to assess developmental toxicity. Measure LC₅₀ values and oxidative stress biomarkers (e.g., glutathione depletion) .
- Molecular targets :
- Investigate inhibition of mitochondrial enzymes (e.g., NADH dehydrogenase) via proteomic profiling .
Q. How do regulatory classifications vary for halogenated isothiazolones across regions, and how can conflicting data be resolved?
- Case study :
- EU CLP Regulation : CIT is classified as toxic to aquatic life (Hazard Class Acute 1, Chronic 1) .
- Discrepancies : Some mixtures (e.g., CIT:MIT 3:1) lack harmonized classifications, requiring region-specific risk assessments .
- Resolution strategies :
- Conduct comparative toxicity studies using standardized OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) .
Q. What advanced analytical methods are used to quantify trace levels of halogenated isothiazolones in environmental samples?
- Chromatographic techniques :
- UHPLC-MS/MS : Achieve detection limits <1 ppb using electrospray ionization (ESI) in negative ion mode .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices .
Q. How does structural modification (e.g., alkyl chain variation) impact the biocidal activity of isothiazolone derivatives?
- Structure-activity relationship (SAR) :
- Methyl vs. isopropyl substitution : Longer alkyl chains (e.g., isopropyl) may enhance lipophilicity and membrane permeability, altering antimicrobial efficacy .
- Experimental design : Test minimum inhibitory concentrations (MICs) against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
